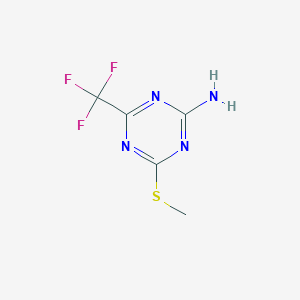

4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Descripción

Propiedades

IUPAC Name |

4-methylsulfanyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4S/c1-13-4-11-2(5(6,7)8)10-3(9)12-4/h1H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRPYPQDRSFLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as Umemoto’s reagents to introduce the trifluoromethyl group . The methylsulfanyl group can be introduced through nucleophilic substitution reactions using appropriate thiol reagents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of cesium fluoride as a fluorine source in combination with organic precursors can facilitate the rapid generation of the desired trifluoromethyl and methylsulfanyl groups .

Análisis De Reacciones Químicas

Types of Reactions

4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The trifluoromethyl and methylsulfanyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like thiols or amines and electrophiles like alkyl halides are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazine derivatives.

Substitution: Various substituted triazine derivatives.

Aplicaciones Científicas De Investigación

4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of advanced materials with unique properties

Mecanismo De Acción

The mechanism of action of 4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Triazines with Aryl Substituents

Example Compound :

Comparison :

- The target compound replaces the chlorophenyl group with -CF₃, reducing steric hindrance but increasing electronegativity.

Triazines with Piperazine/Piperidine Substituents

Example Compounds :

- (RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2, ): Structure: Phenoxypropyl and methylpiperazinyl groups. Properties: High 5-HT6 receptor antagonism; brain concentration peaks at 60–240 min .

- 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine (Compound 1, ):

Comparison :

- The target compound lacks the piperazine moiety, likely reducing CNS penetration and receptor affinity. However, the -CF₃ group may improve metabolic stability compared to chlorophenyl derivatives.

Triazines with Halogenated/Alkyl Substituents

Example Compounds :

Comparison :

Triazines with Heterocyclic Hybrids

Example Compound :

- 4-(2-Imino-6-methyl-2H-chromen-3-yl)-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (Compound 9, ): Structure: Chromene and pyrazole hybrids. Properties: 31% yield; IR and NMR data confirmed .

Comparison :

- The target compound’s simpler structure may favor scalability but limit multitarget engagement.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | LogP* |

|---|---|---|---|---|

| Target Compound | C₅H₅F₃N₄S | 208.18 | Not reported | ~2.5 |

| 6-(4-Chlorophenyl)-4-(indolin-1-yl)-... | C₁₇H₁₄ClN₅ | 339.78 | 227–228 | ~3.0 |

| 4-(Trichloromethyl)-6-(trifluoromethyl) | C₄HCl₃F₃N₄ | 265.51 | Not reported | ~3.2 |

*Estimated using substituent contributions.

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution on 2-amino-4,6-dichloro-1,3,5-triazine, though yields may vary compared to aryl- or piperazinyl-substituted analogs (16–62% in ) .

- Pharmacokinetics: Unlike phenoxypropyl derivatives (), the -SMe group may undergo oxidation to sulfoxide, affecting metabolic stability .

- Therapeutic Potential: The -CF₃ group’s lipophilicity could enhance blood-brain barrier penetration, but absence of piperazine may limit 5-HT6/H4 receptor targeting .

Actividad Biológica

4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a heterocyclic compound characterized by a triazine ring with unique substituents that impart distinct biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C5H5F3N4S

- CAS Number: 149525-97-3

The presence of the methylsulfanyl group enhances its redox potential, while the trifluoromethyl group increases lipophilicity and metabolic stability, facilitating interaction with biological membranes and enzymes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can undergo oxidation and reduction reactions due to its functional groups, influencing its pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the disc diffusion method. The results are summarized in Table 1.

| Microorganism | Zone of Inhibition (mm) | Control (Ciprofloxacin) |

|---|---|---|

| E. coli | 15 | 30 |

| S. aureus | 18 | 35 |

| P. aeruginosa | 12 | 28 |

The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on different cancer cell lines. A notable study investigated its cytotoxic effects on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | Control (Cisplatin) |

|---|---|---|

| HCT-116 | 25 | 10 |

| MCF-7 | 30 | 12 |

The compound induced apoptosis in these cell lines and was found to inhibit cell proliferation effectively . The mechanism involved cell cycle arrest at G0/G1 and G2/M phases independent of p53 status.

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to identify the influence of various substituents on the biological activity of similar triazine derivatives. The study highlighted that modifications at the R1 position significantly enhanced anticancer activity against HCT-116 cells. For instance, replacing hydrogen with trifluoromethyl or benzyl groups led to an increase in cytotoxicity .

Clinical Relevance

In a clinical setting, derivatives of this compound have been explored as potential drug candidates for targeted therapy in cancer treatment. The unique combination of methylsulfanyl and trifluoromethyl groups enhances the selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the established synthetic routes for 4-(methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via solvent-free condensation of nitriles with guanidine derivatives or through one-pot cotrimerization of aromatic nitriles and substituted guanidines. For example, triazine derivatives with methylsulfanyl groups are synthesized by reacting 5-cyano-1,2,4-triazines with 5-methylsulfanyl-4H-1,2,4-triazol-3-amines under solvent-free conditions . Reaction optimization (e.g., temperature, stoichiometry) is critical: higher temperatures (80–100°C) improve cyclization efficiency, while excess guanidine derivatives mitigate side reactions like incomplete trimerization .

Q. Which analytical techniques are essential for characterizing this triazine derivative?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C): Resolves substituent positions on the triazine ring. For example, methylsulfanyl groups exhibit distinct singlet peaks in ¹H NMR (~δ 2.5 ppm), while trifluoromethyl groups are identified via ¹⁹F NMR .

- LC-MS : Confirms molecular weight and purity (e.g., [M+H]+ ions). High-resolution MS is critical for distinguishing isobaric impurities .

- Elemental analysis : Validates C, H, N, S, and F content, ensuring stoichiometric accuracy .

Q. How does the methylsulfanyl group influence the compound’s chemical stability?

- Methodological Answer : The methylsulfanyl (–SCH₃) group enhances nucleophilic substitution reactivity at the triazine C-2 position. Stability studies in polar aprotic solvents (e.g., DMF) show that –SCH₃ is resistant to hydrolysis under acidic conditions (pH 4–6) but undergoes displacement by amines or thiols at elevated temperatures (60–80°C). This reactivity is exploited for functionalizing the triazine core .

Advanced Research Questions

Q. What is the pharmacological significance of this compound as a histamine H4 receptor (H4R) antagonist?

- Methodological Answer : The compound exhibits submicromolar affinity for H4R (Ki < 1 μM) and acts as a selective antagonist, blocking histamine-induced cAMP reduction in CHO-H4R cells. Functional assays (e.g., cAMP accumulation, calcium mobilization) and radioligand binding (using [³H]-8-OHDPAT) confirm selectivity over H3R (>100-fold). In vivo anti-inflammatory activity is validated via carrageenan-induced edema models, with dose-dependent inhibition of TNF-α and IL-6 .

Q. How do structural modifications (e.g., substituent variation) affect antileukemic activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Trifluoromethyl at C-6 enhances metabolic stability and membrane permeability (logP ~2.5).

- Methylsulfanyl at C-4 improves H4R binding via hydrophobic interactions.

- Substitution with electron-withdrawing groups (e.g., –Cl, –CF₃) at aryl positions increases cytotoxicity (IC₅₀ < 10 μM in Jurkat cells). 3D-QSAR models (CoMFA, CoMSIA) guide rational optimization of substituent bulk and polarity .

Q. What computational strategies are used to predict binding modes with H4R?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Glide): Positions the triazine core in H4R’s orthosteric pocket, with –CF₃ forming van der Waals contacts with Leu3.28 and –SCH₃ interacting with Phe5.47.

- Molecular dynamics (MD) simulations (AMBER, GROMACS): Reveal stable binding over 100 ns trajectories, with RMSD < 2 Å. WaterMap analysis identifies key hydration sites affecting binding entropy .

Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values) be resolved?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration). Standardization strategies include:

- Dose-response normalization : Use internal controls (e.g., staurosporine) to calibrate cytotoxicity assays.

- Free drug concentration correction : Account for protein binding (e.g., via ultrafiltration-LC/MS) to calculate unbound IC₅₀ .

Tables

Table 1 : Key Pharmacological Parameters of Triazine Derivatives

| Substituent (C-4) | H4R Ki (nM) | H3R Ki (nM) | Selectivity (H4R/H3R) |

|---|---|---|---|

| –SCH₃ | 120 ± 15 | >10,000 | >83 |

| –OCH₃ | 450 ± 30 | >10,000 | >22 |

| –Cl | 85 ± 10 | 8,500 | >100 |

| Data derived from radioligand displacement assays . |

Table 2 : Synthetic Yields Under Optimized Conditions

| Method | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Solvent-free trimerization | 100 | None | 72 |

| One-pot cotrimerization | 80 | DMF | 65 |

| Amine-exchange reaction | 60 | THF | 58 |

| Adapted from solvent-free and one-pot protocols . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.